(R)-2-Amino-4-methylpentanamide

Description

Chemical Structure and Stereochemical Significance

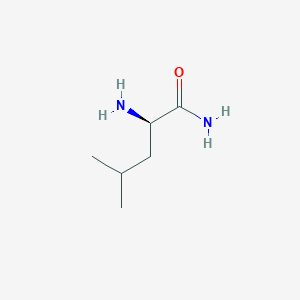

The chemical identity of (R)-2-Amino-4-methylpentanamide is defined by its unique arrangement of atoms. The structure features a five-carbon pentanamide (B147674) backbone. An amino group (-NH2) is attached to the second carbon atom, and a methyl group branches off from the fourth carbon.

A critical feature of this compound is its chirality. The second carbon atom, bonded to the amino group, the amide group, a hydrogen atom, and the isobutyl group, is a chiral center. The "(R)" designation in its name specifies the absolute configuration of this stereocenter, according to the Cahn-Ingold-Prelog priority rules. This means it is the D-enantiomer of leucinamide. cymitquimica.comontosight.ai This specific three-dimensional arrangement is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol cymitquimica.com |

| CAS Number | 15893-47-7 cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| InChIKey | FORGMRSGVSYZQR-RXMQYKEDSA-N cymitquimica.com |

Classification as a Chiral Leucine (B10760876) Derivative

This compound is classified as a derivative of the amino acid D-leucine. medchemexpress.commedchemexpress.com Leucine is an essential branched-chain amino acid (BCAA) with the chemical name 2-amino-4-methylpentanoic acid. cymitquimica.com The compound is formed by the formal condensation of the carboxylic acid group of D-leucine with ammonia (B1221849) to form a primary amide.

This structural relationship to leucine is significant because leucine and its derivatives play roles in various metabolic processes, including protein synthesis. cymitquimica.com The chirality of this compound is inherited from the parent amino acid, D-leucine. While L-amino acids are more common in nature, D-isomers and their derivatives are subjects of research for their unique biological activities and potential as building blocks in synthetic chemistry.

Overview of Research Significance in Chemical Biology and Organic Synthesis

The specific structure and chirality of this compound make it a compound of interest in both chemical biology and organic synthesis.

In chemical biology , this compound and its derivatives are utilized in peptide synthesis and in studies investigating protein folding and enzyme activity. cymitquimica.com The distinct stereochemistry can lead to unique interactions with biological macromolecules. cymitquimica.com For instance, research has explored the use of leucine derivatives as spacers in the design of synthetic ligands for opioid receptors, aiming to mimic the structure of peptide fragments. sci-hub.box Furthermore, complex derivatives of this compound have been investigated as potent kinase inhibitors, highlighting their potential in the development of chemical probes for studying cellular signaling pathways. rcsb.org

In organic synthesis , this compound serves as a chiral building block. lookchem.com Its primary amino group and defined stereocenter make it a valuable starting material or intermediate for the enantioselective synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. For example, it can be incorporated into the synthesis of chiral thioureas, which have been studied for their potential bioactivities. mdpi.com Its use allows chemists to introduce a specific stereochemical configuration into a target molecule, which is often essential for its desired function.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-Leucine Amide |

| Leucine |

| D-Leucine |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGMRSGVSYZQR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428490 | |

| Record name | D-Leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15893-47-7 | |

| Record name | D-Leucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-LEUCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OED3ARH6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Derivatization and Chemical Transformations of R 2 Amino 4 Methylpentanamide

N-Terminal Functionalization Reactions

The primary amine at the α-position is the most nucleophilic site in the molecule, making it a prime target for a variety of functionalization reactions. These modifications are fundamental in peptide synthesis and the development of novel pharmacologically active agents.

Acylation: The N-terminal amine of (R)-2-Amino-4-methylpentanamide readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction forms a new amide bond and is a cornerstone of peptide chemistry. cognitoedu.orgbeilstein-journals.org For instance, reacting the parent amide with chloroacetyl chloride leads to the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain enzyme inhibitors. beilstein-journals.org The use of protecting groups, like the fluorenylmethyloxycarbonyl (Fmoc) group, allows for controlled, stepwise peptide synthesis. The acylation of N-(benzoyloxy)phenethylamine with the acid chloride of Nα-Fmoc-L-leucine, for example, yields an Nα-Fmoc-N-(benzoyloxy)-L-leucinamide, demonstrating the versatility of this reaction. researchgate.net

Alkylation: N-alkylation introduces an alkyl group to the primary amine, a transformation that can significantly alter the biological properties of the resulting molecule. Common methods include nucleophilic substitution with alkyl halides and reductive amination. d-nb.info Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and has been demonstrated for the mono-N-alkylation of aniline (B41778) derivatives using various aldehydes with a Pd/C catalyst. nih.gov A robust ruthenium-catalyzed methodology has also been developed for the direct N-alkylation of α-amino acid amides using alcohols, which is atom-economical and produces water as the only byproduct. d-nb.info

Table 1: Examples of N-Terminal Functionalization Reagents

| Functionalization Type | Reagent Class | Specific Example | Resulting Derivative |

| Acylation | Acyl Halide | Chloroacetyl chloride | N-(chloroacetyl) derivative |

| Acylation | Acid Anhydride (B1165640) | Acetic Anhydride | N-acetyl derivative |

| Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | N-benzyl derivative |

| Alkylation | Aldehyde (Reductive Amination) | Benzaldehyde | N-benzyl derivative |

| Alkylation | Alcohol (Borrowing Hydrogen) | Benzyl alcohol | N-benzyl derivative |

The nucleophilic primary amine of this compound can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are prevalent in many biologically active compounds and act as potent hydrogen bond donors and acceptors, which is crucial for binding to biological targets like enzymes and receptors. tandfonline.comtandfonline.com

The synthesis of chiral thioureas containing a leucine (B10760876) moiety has been extensively reported. nih.gov The general synthetic route involves the reaction of the α-amino carboxamide with a suitable isothiocyanate in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov For example, a series of novel chiral thioureas bearing leucine and phosphonate (B1237965) moieties were synthesized and showed promising antiviral activity against the tobacco mosaic virus (TMV). nih.gov Similarly, thiourea derivatives have been synthesized from L-amino acids and evaluated as inhibitors for carbonic anhydrase, a key enzyme in pH regulation. tandfonline.comresearchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Functional Group | Example Reaction |

| Phenyl isocyanate | Urea | This compound + Phenyl isocyanate → (R)-2-(3-Phenylureido)-4-methylpentanamide |

| Phenyl isothiocyanate | Thiourea | This compound + Phenyl isothiocyanate → (R)-2-(3-Phenylthioureido)-4-methylpentanamide |

Carboxyl Group Transformations

The parent molecule, this compound, possesses a primary amide (-CONH₂) rather than a carboxylic acid (-COOH). The amide group is significantly less reactive than a carboxylic acid due to resonance stabilization. thieme.dewikipedia.org Therefore, transformations typically associated with carboxyl groups, such as esterification, are challenging and not straightforward.

Direct conversion of the primary amide in this compound to an ester or anhydride is an inefficient process under standard conditions. The most common route to achieve these derivatives is through the hydrolysis of the amide to its corresponding carboxylic acid, (R)-leucine. libretexts.org This hydrolysis can be accomplished by heating the amide in a strong acidic or basic aqueous solution. cognitoedu.orglibretexts.org Once the carboxylic acid is formed, standard esterification methods (e.g., Fischer esterification with an alcohol under acid catalysis) or anhydride formation (e.g., reaction with an acyl chloride) can be employed.

However, advanced synthetic methods have been developed to achieve the direct conversion of amides to esters, bypassing the hydrolysis step. These methods often involve the activation of the typically unreactive amide C-N bond. A groundbreaking approach utilizes a nickel catalyst to activate the C–N bond, allowing for subsequent cleavage and reaction with an alcohol to form the ester under mild conditions. thieme.denih.gov Another method employs Meerwein's reagent (trialkyloxonium tetrafluoroborates) to convert primary and secondary amides into esters in a two-step process involving O-alkylation followed by hydrolysis. tandfonline.com While effective, these methods are more complex than conventional esterification from a carboxylic acid.

This compound can be attached, or conjugated, to a variety of larger molecular structures and scaffolds. This strategy is widely used in drug discovery and materials science to impart the properties of the leucine side chain (e.g., hydrophobicity, chirality) onto the target scaffold. Given the reactivity of the molecule, this conjugation almost invariably occurs via the N-terminal primary amine.

For example, L-leucinamide has been used in the synthesis of amino acid conjugates of aminothiazole as potential anticancer agents. researchgate.net In another study, L-leucine derivatives were grafted onto a poly(3,4-ethylenedioxythiophene) (PEDOT) backbone to create novel polymers with enhanced electrochromic properties. rsc.org Furthermore, chemoenzymatic processes using adenylating enzymes can catalyze the formation of peptide bonds, such as in the synthesis of L-phenylalanyl-L-leucinamide, demonstrating a biological approach to conjugation. d-nb.info

Table 3: Examples of Conjugation of this compound to Scaffolds

| Scaffold | Linkage Type | Application/Field |

| Aminothiazole | Amide bond | Anticancer Agents |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Amide bond | Electrochromic Polymers |

| Gemcitabine (Anticancer Drug) | Amide bond | Prodrug Development |

| Phenylalanine (Amino Acid) | Peptide bond | Peptide Synthesis |

Side-Chain Modifications of the Branched Aliphatic Moiety

The isobutyl side chain of this compound consists of unactivated C(sp³)–H bonds, which are notoriously difficult to functionalize selectively. rsc.org Traditional radical reactions often lack selectivity and can lead to a mixture of products. However, recent advances in catalysis, particularly transition-metal-catalyzed C–H activation, have provided powerful tools for the precise modification of such aliphatic side chains. rsc.orgacs.org

These methods typically employ a directing group, which is temporarily installed on the N-terminal amine. This directing group coordinates to a metal catalyst (commonly palladium) and positions it in close proximity to a specific C–H bond on the side chain, enabling site-selective functionalization. rsc.org This strategy has been used for the δ-C–H olefination of leucine derivatives, where a double bond is introduced at the terminal methyl groups. researchgate.net Similarly, selective C–H arylation of internal peptide residues has been achieved using a palladium catalyst and a specialized directing group. researchgate.net

In addition to metal catalysis, biocatalytic approaches using radical halogenase enzymes have shown remarkable site-selectivity in the C–H activation and subsequent halogenation of amino acid side chains. pnas.org These advanced methods open up new avenues for creating novel, non-canonical amino acid derivatives from simple precursors like this compound. nih.gov

Table 4: Methods for Side-Chain C-H Functionalization of Leucine Derivatives

| Method | Catalyst/System | Functionalization | Site of Modification |

| C-H Olefination | Palladium(II)/Ligand | Introduction of C=C bond | δ-methyl C-H |

| C-H Arylation | Palladium(II)/Directing Group | Introduction of an aryl group | β- or γ-C-H |

| C-H Oxidation | Iron(II) complex/H₂O₂ | Hydroxylation/Ketonization | α-C-H and side-chain C-H |

| Dehydrogenation | Photochemical/Iridium catalyst | Introduction of C=C bond | Terminal C-H |

| Halogenation | Radical Halogenase Enzymes | Chlorination/Bromination | Specific side-chain C-H |

Oxidation and Reduction Reactions

The chemical reactivity of this compound includes susceptibility to both oxidation and reduction, targeting either the amide functional group or the aliphatic side chain.

Oxidation: The oxidation of the leucine scaffold can occur through several pathways. In biological systems, leucine undergoes oxidative degradation, which begins with transamination to form α-ketoisocaproate. nih.govsci-hub.se This α-keto acid is then subject to oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex. nih.gov While not a direct chemical oxidation of the amide, this well-documented metabolic pathway illustrates the oxidation potential of the core leucine structure. From a chemical synthesis perspective, the side chains of amino acids can be oxidized. For instance, studies on the oxidation of amino acid derivatives by hydroxyl radicals indicate that the process can lead to the formation of alcohols or carbonyl compounds on the side chain. acs.org

Reduction: The primary amide group of this compound can be readily reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents, with Lithium Aluminum Hydride (LiAlH₄) being the most common and effective reagent for this purpose. masterorganicchemistry.comsavemyexams.comlibretexts.org The reaction converts the carbonyl moiety of the amide into a methylene (B1212753) group (CH₂), yielding (R)-4-methylpentane-1,2-diamine. libretexts.orglibretexts.org This reduction is a robust method for producing diamines, which are valuable intermediates in organic synthesis. libretexts.org

Table 1: Key Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide (C=O) | Methylene (CH₂) |

| Oxidation | Hydroxyl Radicals (•OH) | Isobutyl Side Chain | Alcohols, Carbonyls |

| Bio-oxidation | Branched-chain amino acid transaminase | α-Amino group | α-Keto acid |

Introduction of Heteroatoms or Cyclic Structures

The structure of this compound can be modified to incorporate various cyclic systems and heteroatoms, leading to compounds with constrained conformations and novel properties.

One approach involves the reaction of the primary amino group to form cyclic imides. For example, leucine derivatives can be reacted to form N-substituted cyclic structures like (2S)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-methylpentanoate, which contains a bicyclic isoindole ring system. libretexts.org

Furthermore, this compound can be integrated into larger macrocyclic structures. In one study, it was used to synthesize a macrocyclic receptor by coupling it with another functionalized diamine, demonstrating its utility in constructing complex host molecules. libretexts.org The introduction of heteroaromatic rings, such as thiazoles, is another important transformation. Thiazole-containing peptides are found in nature and often exhibit significant biological activity. researchgate.net Synthetic routes have been developed to create novel 2-amino-4-phenylthiazole (B127512) derivatives containing amide moieties from amino acid precursors. researchgate.net

Formation of Peptide and Peptidomimetic Scaffolds

The chiral nature and functional groups of this compound make it an ideal component for the synthesis of peptides and molecules that mimic peptide structures (peptidomimetics).

Integration into Linear and Cyclic Peptides

This compound and its parent amino acid, leucine, are frequently incorporated into both linear and cyclic peptide chains. In linear peptides, the Gly-Leu sequence has been used as a spacer to connect a pharmacophore to a functionalized tail, as seen in the synthesis of opioid receptor ligands. libretexts.org The resulting compounds, such as N-[6-(tert-Butoxycarbonyl)aminohexyl]-2(R)-amino-4-methylpentanamide, are part of a broader strategy to explore structure-activity relationships. libretexts.org

The compound is also a building block for complex, biologically active peptides like Carfilzomib, a tetrapeptide epoxyketone that acts as a proteasome inhibitor. chemistrysteps.com The synthesis of cyclic peptides represents a key strategy to enhance stability and receptor selectivity. researchgate.net The ability to form macrocycles, as previously mentioned, underscores the utility of this amino acid amide in creating structurally constrained cyclic peptide scaffolds. libretexts.org The design and synthesis of cyclic peptides are a growing area of research, aiming to combine the advantages of small molecules and large biologics.

Table 2: Examples of Peptides Incorporating the Leucine Amide Scaffold

| Peptide/Derivative Name | Peptide Type | Key Structural Feature | Reference |

|---|---|---|---|

| Opioid Receptor Ligand Intermediate | Linear | Contains a Gly-Leu spacer | libretexts.org |

| Carfilzomib | Linear (Tetrapeptide) | Complex peptide epoxyketone | chemistrysteps.com |

| Macrocyclic Receptor | Cyclic | Incorporation into a large ring structure | libretexts.org |

Synthesis of Non-Canonical Amino Acid-Containing Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. This compound serves as a precursor for non-canonical amino acids (ncAAs) that are incorporated into these structures. acs.orgsavemyexams.com

An example of this is the synthesis of primaquine (B1584692) ureidoamides. In this work, a leucine amide moiety was connected to the primaquine scaffold via a ureido linkage, resulting in compounds like N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide. These peptidomimetics were evaluated for their antimicrobial and antioxidative activities, demonstrating how the leucine amide structure can be used to build novel bioactive molecules. Another example is the construction of macrocyclic peptidomimetics designed for anion binding, where (R)-2-Amino-N-(2-aminophenyl)-4-methylpentanamide is a key component of the final structure. libretexts.org

Derivatives with Unique Linkages (e.g., Sulfanylidene Amides)

To further expand the chemical space and biological activity of peptidomimetics, derivatives with unique chemical linkages are being explored. One such example is the formation of sulfanylidene amides. A patent describes the synthesis of 2-amino-N-(amino-oxo-aryl-λ⁶-sulfanylidene)acetamide compounds, which are designed as inhibitors of bacterial aminoacyl-tRNA synthetase. Specifically, the synthesis of (2S)-2-amino-N-(amino(2-hydroxyphenyl)(oxo)-λ⁶-sulfanylidene)-4-methylpentanamide is detailed. This compound features a highly unusual N-S bond, where the amide nitrogen of the leucine derivative is attached to a hexavalent sulfur atom, creating a sulfoximine-like linkage within a peptide-like backbone. This novel linkage significantly alters the electronic and structural properties compared to a standard peptide bond.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block

The intrinsic chirality of (R)-2-Amino-4-methylpentanamide makes it an excellent starting material, or "chiral synthon," for the synthesis of more complex molecules. By incorporating this compound, chemists can transfer its well-defined stereocenter into a target molecule, a strategy that is fundamental to modern asymmetric synthesis.

Asymmetric Construction of Complex Molecules

(R)-leucinamide and its derivatives serve as foundational components in the total synthesis of complex bioactive molecules. The isobutyl group and the two nitrogen-containing functionalities provide multiple points for chemical modification, allowing for the construction of intricate molecular architectures with high stereochemical purity.

A notable example is in the development of therapeutic agents. Researchers have designed and synthesized a series of small-molecule (D)-leucinamide derivatives as potent and selective γ-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov In this context, the leucinamide scaffold serves as the core of the molecule, with structural optimization leading to compounds that can modulate the activity of a key enzyme involved in the disease pathway. The precise stereochemistry of the leucinamide building block is crucial for the biological activity and selectivity of the final compounds. nih.gov

Synthesis of Stereochemically Defined Intermediates

Beyond the synthesis of final target molecules, this compound is instrumental in the preparation of key chiral intermediates. These intermediates are themselves valuable building blocks for a wide range of subsequent chemical transformations. The conversion of the amide and amine groups into other functionalities, while retaining the original stereocenter, is a common strategy.

For instance, chiral amino acids are widely used as precursors for chiral alcohols, amines, and other synthons. nih.govsigmaaldrich.com The reduction of the amide in this compound, for example, can yield the corresponding chiral diamine, a valuable intermediate for the synthesis of ligands and pharmaceuticals. While specific examples detailing the use of (R)-leucinamide for a broad range of defined intermediates are not extensively documented in readily available literature, the principle is well-established within the use of the broader class of amino acid-derived building blocks.

Utilisation as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. The structural features of this compound make it and its derivatives suitable candidates for this role.

Design of Ligands for Enantioselective Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. Amino acids and their derivatives are frequently used as the chiral source for the synthesis of these ligands. rsc.orgnih.govmdpi.com

(R)-leucinol, the amino alcohol derived from the reduction of (R)-leucine or its amide, is a common precursor for the synthesis of chiral ligands. For example, chiral ionic liquids based on (L)-leucinol have been synthesized and used as chiral selectors in capillary electrophoresis for the separation of enantiomers. nih.gov While this is an application in chiral recognition rather than synthesis, it demonstrates the utility of the leucinol scaffold. More broadly, chiral P,N-ligands, which incorporate both a phosphine (B1218219) and a nitrogen-containing group, are a highly successful class of ligands for asymmetric catalysis, and amino alcohols are ideal starting materials for their synthesis. ru.nl The development of novel chiral ligands, including those with unique coordinating groups like silanols built upon an aminoamide scaffold, continues to be an active area of research, with amino acid derivatives providing the essential chiral backbone. rsc.orgnih.gov

Influence on Diastereoselective and Enantioselective Outcomes

When used as a chiral auxiliary, a derivative of (R)-leucinamide can exert significant stereocontrol over a reaction, leading to a high preference for one diastereomer or enantiomer. This is typically achieved by forming an amide bond between the chiral auxiliary and the substrate. The bulky isobutyl group of the leucine (B10760876) derivative can then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side.

This principle is well-demonstrated by the widely used Evans oxazolidinone and pseudoephedrine amide auxiliaries, which are often derived from amino acids. nih.govosi.lvresearchgate.netnih.gov In these systems, the formation of a rigid, chelated enolate intermediate allows for highly diastereoselective alkylation, aldol, and Michael addition reactions. nih.gov Although specific and detailed research findings on the use of an N-acyl-(R)-leucinamide as a chiral auxiliary are not prevalent in the literature, the underlying principles of steric hindrance and conformational rigidity derived from similar amino acid-based auxiliaries provide a strong indication of its potential to influence diastereoselective and enantioselective outcomes in a predictable manner.

| Auxiliary Type | Typical Amino Acid Precursor | Key Structural Feature | Common Asymmetric Reactions | Stereochemical Control |

|---|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Valine, Phenylalanine | Rigid heterocyclic system | Aldol additions, Alkylations, Acylations | High diastereoselectivity via chelation control |

| Pseudoephedrine Amides | (Derived from Phenylalanine pathway) | Forms a stable, chelated enolate | Alkylations | High diastereoselectivity due to steric shielding |

| N-Acyl-aminoalcohols | Various amino acids | Potential for hydrogen bonding and chelation | Aldol additions, Diels-Alder reactions | Variable, dependent on substrate and reaction conditions |

Contributions to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptides on a solid support. In SPPS, the C-terminal amino acid is first anchored to a resin, and the peptide chain is built up in a stepwise fashion.

The use of this compound can offer a strategic advantage in the synthesis of peptides that require a C-terminal amide (a -CONH2 group instead of a -COOH group). Many biologically active peptides are C-terminally amidated. By using a specialized resin, such as a Rink Amide resin, the final cleavage step of the synthesis naturally yields a peptide with a C-terminal amide. nih.govuci.edu

Alternatively, (R)-leucinamide itself can be used as the starting point. By attaching an N-terminally protected (R)-leucinamide to a suitable resin via its side chain or a linker, the pre-existing amide group of the leucinamide becomes the C-terminus of the final peptide. This approach can simplify the synthesis of C-terminally amidated peptides by eliminating the need for a specific amide-forming resin or a post-synthesis amidation step in solution, which can be challenging. nih.govresearchgate.net This makes this compound a useful tool for streamlining the production of this important class of peptides.

Fmoc/tBu and Boc Protection Strategies

In modern solid-phase peptide synthesis (SPPS), the assembly of amino acids into a polypeptide chain requires the temporary masking of the α-amino group of the incoming amino acid to prevent unwanted side reactions, such as self-polymerization. peptide.commasterorganicchemistry.com The two dominant orthogonal strategies for this purpose are the Fmoc/tBu and Boc/Bzl protection schemes. biosynth.compeptide.com this compound, when incorporated into a peptide sequence, necessitates the protection of its α-amino group.

The Fmoc/tBu strategy is the most widely used approach in SPPS today, favored for its mild deprotection conditions. americanpeptidesociety.org In this method, the α-amino group of the L-leucinamide derivative is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed by a secondary amine, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). americanpeptidesociety.org Any reactive side chains of other amino acids in the peptide are protected with acid-labile groups, such as the tert-butyl (tBu) group. peptide.combiosynth.com This orthogonality—where one class of protecting groups is removed by a base and the other by an acid—is fundamental to the strategy's success. biosynth.compeptide.com

The Boc/Bzl strategy , while an older method, remains relevant for specific applications, particularly for sequences prone to racemization under basic conditions. biosynth.comamericanpeptidesociety.org In this approach, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.org Deprotection is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org Side-chain protecting groups in this scheme are typically benzyl (B1604629) (Bzl) based, which require a much stronger acid, like hydrofluoric acid (HF), for removal at the end of the synthesis. peptide.com

The choice between these strategies depends on the specific peptide sequence and desired final product. americanpeptidesociety.org

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protection Strategies for this compound Derivatives

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| α-Amino Deprotection | Base-labile (e.g., Piperidine in DMF) americanpeptidesociety.org | Acid-labile (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tert-butyl, tBu) peptide.com | Strong acid-labile (e.g., Benzyl, Bzl) peptide.com |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., Hydrofluoric acid, HF) |

| Key Advantage | Mild deprotection conditions, compatible with automation. americanpeptidesociety.org | Reduces risk of base-induced side reactions. americanpeptidesociety.org |

| Orthogonality | Fully orthogonal (Base vs. Acid cleavage). biosynth.com | Quasi-orthogonal (Different acid strengths for cleavage). biosynth.com |

Racemization Control During Peptide Coupling

A critical challenge in peptide synthesis is preserving the stereochemical integrity of the chiral α-carbon of the amino acid during the peptide bond formation step. mdpi.com The activation of the carboxylic acid group of an N-protected amino acid makes the α-proton more acidic and susceptible to abstraction by a base, which can lead to racemization (the formation of the D-enantiomer). mdpi.com Amino acids such as cysteine and histidine are particularly prone to this loss of stereochemistry. nih.govpeptide.com

The extent of racemization is highly dependent on several factors, including the structure of the amino acid, the coupling reagents, additives, bases, and temperature. mdpi.comnih.gov When coupling an N-protected leucine derivative, the activation of its carboxyl group can form a racemizable intermediate, such as an oxazolone (B7731731). mdpi.com

To minimize racemization, specific coupling reagents and additives are employed. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common activators. bachem.com Their use in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to suppress racemization. peptide.combachem.com These additives act as activated ester intermediates that react rapidly with the incoming amine, minimizing the lifetime of the more racemization-prone oxazolone intermediate. mdpi.com

More advanced aminium/uronium-based coupling reagents like HBTU, HATU, and HCTU have been developed to achieve high coupling efficiency with low levels of racemization. bachem.com For instance, HATU, the HOAt analogue of HBTU, is known to be highly efficient and is often used for difficult couplings. bachem.com The choice of base is also crucial; sterically hindered, weaker bases like N-methylmorpholine (NMM) or sym-collidine are preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) when there is a significant risk of racemization. bachem.com

Table 2: Influence of Coupling Reagents and Additives on Racemization

| Coupling Reagent/Additive | Class | Role in Racemization Control |

| DIC (Diisopropylcarbodiimide) | Carbodiimide | Activates the carboxyl group; often used with additives to reduce racemization. nih.govbachem.com |

| HOBt (1-Hydroxybenzotriazole) | Additive | Forms an active ester that reacts quickly, suppressing the formation of racemizable intermediates. peptide.combachem.com |

| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Additive | A modern, non-explosive alternative to HOBt that effectively minimizes racemization. nih.gov |

| HBTU/HATU | Aminium/Uronium Salt | Highly efficient coupling reagents that generally lead to low levels of racemization, especially when used correctly. bachem.com |

| COMU | Uronium Salt | A third-generation coupling reagent known for high reactivity and suppression of racemization. |

Biochemical and Enzymatic Studies Non Clinical Focus

Interactions with Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Leucine (B10760876) aminopeptidases, in particular, show a preference for leucine and other bulky aliphatic residues at this position.

As a Substrate for Leucine Aminopeptidase (B13392206)

While the L-enantiomer, (S)-2-Amino-4-methylpentanamide, is a known substrate for leucine aminopeptidase (LAP), specific studies detailing the interaction of the (R)-enantiomer with this enzyme are not extensively available in the reviewed literature. nih.gov Generally, aminopeptidases exhibit a high degree of stereospecificity, preferentially hydrolyzing peptides containing L-amino acids. Therefore, it is anticipated that (R)-2-Amino-4-methylpentanamide would be a poor substrate for leucine aminopeptidase compared to its L-counterpart.

Kinetic Analysis of Enzymatic Hydrolysis

Detailed kinetic analyses, such as the determination of Michaelis-Menten constants (Kм) and maximum reaction velocities (Vmax), for the enzymatic hydrolysis of this compound by leucine aminopeptidase are not readily found in the surveyed scientific literature. For the (S)-enantiomer, a Kм value of 1.2 mM has been reported in human serum assays, highlighting its recognition by the enzyme. The absence of such data for the (R)-isomer limits a direct comparative assessment of its substrate efficiency.

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.

In Vitro Inhibition Assays and IC50 Determination

The potential for amino acid derivatives to act as DPP-4 inhibitors has been a subject of investigation. However, specific in vitro inhibition assays and the determination of the half-maximal inhibitory concentration (IC50) for this compound against DPP-4 are not documented in the available research. The structural features of known DPP-4 inhibitors often include specific functionalities that interact with the enzyme's active site, and it remains to be experimentally determined if this compound possesses such properties.

Mechanistic Characterization of Enzyme Inhibition (e.g., Lineweaver-Burk Plots)

In the absence of primary inhibition data, mechanistic studies, including the use of Lineweaver-Burk plots to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), for this compound on DPP-4 have not been reported. Such analyses are contingent on the initial observation of inhibitory activity.

Modulation of Protein Interactions and Biochemical Pathways

As a derivative of the amino acid leucine, this compound has the potential to participate in or interfere with various biochemical pathways and protein interactions. medchemexpress.com Leucine and its metabolites are known to play roles in processes such as protein synthesis and metabolic regulation. However, specific studies detailing the modulation of protein-protein interactions or the impact on specific biochemical pathways by this compound are currently lacking in the scientific literature. Further research is required to explore these potential biological activities.

Effects on Protein Binding Affinity (In Vitro Studies)

This compound is the amide derivative of D-leucine. While specific binding affinity data, such as dissociation constants (K_d), for the standalone compound are not extensively documented, its structural motif is incorporated into larger, complex molecules to study protein interactions. The binding of these larger molecules, however, is not solely attributable to the D-leucine amide moiety.

In one in vitro study using isothermal titration calorimetry (ITC), a standard method for measuring binding affinity, no discernible heat change was detected when "leucine amide" was titrated with the macrocyclic host molecule Pillar patsnap.comMaxQ, indicating weak or negligible binding in this specific system. rsc.org

| Complex Molecule Containing Moiety | Protein Target | Study Context | Reference |

|---|---|---|---|

| Leucine amide | Pillar patsnap.comMaxQ (Synthetic Host) | Isothermal Titration Calorimetry (ITC) showed weak or no binding. | rsc.org |

| N-[6-(tert-Butoxycarbonyl)aminohexyl]-2(R)-amino-4-methylpentanamide | Kappa-opioid receptor | Acts as a spacer-linked nucleus in nonpeptide analogues of Dynorphin A. | |

| (R)-N-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)-2-amino-4-methylpentanamide | Bovine Protein Kinase A (PKA) | Component of a selective, first-in-class inhibitor of Citron Kinase (CITK). |

Role in Metabolic Pathways (e.g., Alterations in Amino Acid Metabolism in models, non-clinical)

As a derivative of leucine, this compound is connected to the broader field of amino acid metabolism. The L-isomer, L-leucine, is a well-established regulator of protein metabolism, primarily by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which stimulates protein synthesis and can influence insulin (B600854) secretion. scielo.brnih.govdiabetesjournals.org

While D-amino acids are less common than their L-counterparts in eukaryotes, they play significant roles in biology, particularly in bacteria and at the host-microbe interface. frontiersin.orgwikipedia.org Non-clinical studies show that D-amino acids can be metabolized and act as signaling molecules. A key non-clinical finding demonstrated that D-leucine, the parent amino acid of this compound, functions as a specific inducer of the branched-chain keto acid dehydrogenase (bkd) operon in the bacterium Pseudomonas putida. nih.gov This operon encodes the enzymes responsible for the degradation of branched-chain amino acids. The induction by D-leucine highlights a direct role in regulating bacterial amino acid catabolism. nih.gov This finding is significant as it shows that a D-amino acid can directly alter a key metabolic pathway. nih.gov

| Model System | Metabolic Pathway/Operon | Effect of D-Leucine | Significance | Reference |

|---|---|---|---|---|

| Pseudomonas putida (in vitro transcription assay) | bkd operon | Acts as a direct inducer of transcription. | Demonstrates a direct regulatory role in the catabolism of branched-chain amino acids. | nih.gov |

| Human sinonasal epithelial culture | Innate immune response | Inhibits the release of antimicrobial peptides via the T1R2/3 sweet taste receptor. | Shows D-amino acids from microbiota can modulate host defense at the host-microbe interface. | frontiersin.org |

Interactions with Aminoacyl-tRNA Synthetases (aaRS)

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the first step of protein synthesis: the attachment of an amino acid to its corresponding tRNA. nih.govwikipedia.org Because this function is indispensable for cell viability, bacterial aaRS enzymes, including Leucyl-tRNA Synthetase (LeuRS), are validated and attractive targets for the development of new antibacterial agents. patsnap.comnih.govmdpi.com

Inhibitors of LeuRS are typically designed as structural mimics of the natural substrates or the high-energy leucyl-adenylate intermediate formed during the enzymatic reaction. nih.govrcsb.org For instance, the antifungal drug tavaborole (B1682936) and other benzoxaborole compounds function by trapping the tRNA in the editing site of the synthetase. nih.gov Other potent inhibitors are bi-substrate analogues that mimic the leucyl-adenylate intermediate. rcsb.org

There is no specific evidence from the reviewed literature indicating that this compound acts as an inhibitor of bacterial LeuRS. The structural simplicity of a leucine amide is significantly different from the complex leucyl-adenylate intermediate that most potent inhibitors are designed to mimic. Studies on related plant synthetases have shown that simple leucine analogues act as very weak alternative substrates, suggesting that a simple amide is unlikely to be an effective inhibitor of bacterial LeuRS. science.gov

The study of this compound and its parent D-amino acid provides insights into the fundamental mechanisms of protein synthesis and its regulation. As a derivative of leucine, it is connected to one of the most important signaling pathways for protein synthesis regulation, the mTOR pathway, which is activated by L-leucine to promote cell growth and proliferation. scielo.br

Furthermore, the incorporation of D-amino acids like D-leucine into peptides is a key research tool. Peptides constructed with D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acid residues. nih.gov This increased stability allows researchers to create long-lasting peptide-based tools to study biological processes in vitro and in vivo without rapid destruction. nih.gov The use of a single D-leucine substitution in an antimicrobial peptide, for example, was shown to maintain its helical structure and antibacterial activity while increasing its stability. nih.gov

The finding that D-leucine induces the bkd operon in bacteria also has implications for protein synthesis. nih.gov By regulating the catabolism of branched-chain amino acids, the cell controls the available pool of these essential building blocks, which is a fundamental aspect of maintaining homeostasis for protein translation. The use of D-leucine as a tool to probe this system helps to elucidate the metabolic networks that support and regulate protein synthesis. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For (R)-2-Amino-4-methylpentanamide, this process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a minimum on the potential energy surface.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which provides insights into the molecule's polarity and reactivity. Key electronic properties that can be calculated are the dipole moment and the distribution of atomic charges. These parameters are crucial for understanding how the molecule will interact with its environment.

Table 1: Theoretical Geometric and Electronic Parameters for this compound

| Parameter | Theoretical Value | Significance |

| Optimized Bond Lengths | ||

| C-C (backbone) | ~1.53 Å | Indicates single bond character, forming the core structure. |

| C-N (amine) | ~1.47 Å | Reflects the covalent bond between carbon and the amino group. |

| C=O (amide) | ~1.23 Å | Characteristic double bond of the carbonyl group in the amide function. |

| C-N (amide) | ~1.33 Å | Shorter than a typical C-N single bond due to resonance with the carbonyl group. |

| Optimized Bond Angles | ||

| N-C-C (backbone) | ~110° | Defines the tetrahedral geometry around the alpha-carbon. |

| O=C-N (amide) | ~123° | Reflects the sp2 hybridization of the carbonyl carbon. |

| Electronic Properties | ||

| Dipole Moment | Calculated in Debye (D) | A measure of the overall polarity of the molecule. |

| Atomic Charges (Mulliken) | Calculated for each atom (e.g., O, N, C atoms) | Indicates the partial positive or negative charge on each atom, highlighting electrophilic and nucleophilic sites. |

Note: The values presented are typical and would be precisely determined through specific DFT calculations.

DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov For this compound, vibrational and nuclear magnetic resonance (NMR) spectra are of particular interest.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

NMR chemical shifts can also be predicted with good accuracy. The calculations determine the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), which are then converted to chemical shifts relative to a standard reference. This aids in the interpretation of complex NMR spectra and can help to confirm the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range (Typical) | Significance |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch (amine) | 3300 - 3500 cm⁻¹ | Corresponds to the stretching vibrations of the primary amine group. |

| C-H Stretch (alkyl) | 2850 - 3000 cm⁻¹ | Represents the stretching of C-H bonds in the isobutyl side chain. |

| C=O Stretch (amide) | 1650 - 1690 cm⁻¹ | A strong, characteristic band for the carbonyl group in the amide. |

| N-H Bend (amine) | 1580 - 1650 cm⁻¹ | Bending vibration of the primary amine. |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Carbonyl Carbon (C=O) | 170 - 180 ppm | The most downfield signal, characteristic of an amide carbonyl carbon. |

| Alpha-Carbon (α-C) | 50 - 60 ppm | The carbon atom attached to the amine and amide groups. |

| Isobutyl Side Chain Carbons | 15 - 40 ppm | Carbons of the methyl and methylene (B1212753) groups in the side chain. |

| ¹H NMR Chemical Shifts (ppm) | ||

| Amine Protons (-NH₂) | 7.0 - 8.5 ppm (amide); 1.5 - 3.0 ppm (amine) | Chemical shifts can vary significantly depending on solvent and concentration due to hydrogen bonding. |

| Alpha-Proton (α-H) | 3.0 - 4.0 ppm | The proton attached to the alpha-carbon. |

| Isobutyl Side Chain Protons | 0.8 - 2.0 ppm | Protons of the methyl and methylene groups in the side chain. |

Note: These are representative chemical shift ranges. Precise values are obtained from specific DFT calculations and are sensitive to the computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). malayajournal.org

The HOMO-LUMO energy gap is an important indicator of molecular stability. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution. This information can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Table 3: Frontier Molecular Orbital Properties of this compound

| Reactivity Descriptor | Theoretical Value/Representation | Significance |

| HOMO Energy | Calculated in electron volts (eV) | A higher HOMO energy indicates a greater tendency to donate electrons. The HOMO is often localized on the lone pairs of the nitrogen and oxygen atoms. |

| LUMO Energy | Calculated in electron volts (eV) | A lower LUMO energy suggests a greater ability to accept electrons. The LUMO is typically centered on the antibonding π* orbital of the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A larger energy gap implies higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A color-mapped surface showing electrostatic potential. Red indicates negative potential (electron-rich), and blue indicates positive potential (electron-poor). | The MEP map visually identifies the nucleophilic (e.g., around the carbonyl oxygen and amine nitrogen) and electrophilic (e.g., around the amine protons) regions of the molecule. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape and intermolecular interactions of this compound in various environments. nih.gov

This compound possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can be used to explore this conformational space and identify the most populated and energetically favorable structures. nih.gov By simulating the molecule in a solvent, such as water, the influence of the environment on its conformation can be investigated.

Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule. For example, the isobutyl side chain is expected to be highly flexible, while the amide bond will be relatively rigid due to its partial double-bond character. Key dihedral angles can be monitored over time to understand the dynamics of conformational changes.

Table 4: Dynamic Properties from MD Simulations of this compound

| Dynamic Property | Information Obtained | Significance |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the molecule's conformation during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights the flexible regions of the molecule, such as the terminal groups and the side chain. |

| Dihedral Angle Distributions | Probability distributions for key dihedral angles (e.g., φ and ψ angles if it were part of a peptide backbone). | Reveals the preferred rotational states (rotamers) and the energy barriers between them. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over time. | Changes in Rg can indicate conformational transitions, such as folding or unfolding events. |

MD simulations are a powerful tool for studying the interactions between a ligand, such as this compound, and a receptor, like an enzyme or a protein binding pocket. chemrxiv.org These simulations can provide atomic-level details of the binding process, the stability of the ligand-receptor complex, and the key interactions that govern binding affinity.

In a typical simulation, the ligand is placed in the binding site of the receptor, and the system is solvated. The simulation then tracks the movement of all atoms over time. Analysis of the trajectory can identify important intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts. The binding free energy can also be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.net

Table 5: Analysis of Ligand-Receptor Interactions from MD Simulations

| Interaction Parameter | Metric/Analysis | Significance |

| Hydrogen Bond Analysis | The number and duration of hydrogen bonds formed between the ligand and receptor residues over the simulation time. | Identifies key hydrogen bond donors and acceptors that are crucial for binding specificity and stability. |

| Binding Free Energy (ΔG_bind) | Calculated using methods like MM/PBSA or Free Energy Perturbation (FEP). | Provides a quantitative estimate of the binding affinity. Lower, more negative values indicate stronger binding. |

| Interaction Energy Decomposition | The contribution of individual receptor residues to the total binding energy. | Pinpoints "hotspot" residues that are most important for the interaction, guiding rational drug design efforts. |

| Conformational Changes upon Binding | Comparison of the receptor's structure and dynamics with and without the ligand bound. | Reveals how the ligand may induce conformational changes in the receptor (induced fit) or how the receptor's flexibility influences binding. nih.gov |

Quantum Chemical Analysis of Chiral Properties

The inherent chirality of this compound, stemming from the stereocenter at the alpha-carbon, gives rise to distinct chiroptical properties and dictates the energetic landscape of its potential interconversion to its stereoisomer. Computational chemistry provides a powerful lens through which these properties can be investigated at a molecular level, offering insights that complement experimental observations. Quantum chemical methods, in particular, allow for a detailed analysis of the electronic and structural factors governing the molecule's interaction with polarized light and the mechanisms of its stereochemical transformations.

Theoretical Prediction of Chiroptical Properties (e.g., Optical Rotation)

The ability of a chiral molecule to rotate the plane of plane-polarized light, a phenomenon known as optical activity, is one of its defining characteristics. The specific rotation, [α], is a quantitative measure of this property and can be predicted with a high degree of accuracy using modern quantum chemical methods. Density Functional Theory (DFT) has emerged as a particularly robust approach for such predictions.

The theoretical calculation of optical rotation involves determining the electric dipole-magnetic dipole polarizability tensor of the molecule. This is typically achieved using time-dependent density functional theory (TD-DFT), which can model the response of the molecule's electron density to the oscillating electromagnetic field of light. The choice of the functional and the basis set is crucial for obtaining accurate results. Functionals such as B3LYP are widely employed, and basis sets that include diffuse functions, for instance, the aug-cc-pVDZ set, are generally necessary to properly describe the electron distribution far from the nuclei, which is important for chiroptical properties.

Table 1: Illustrative Theoretically Predicted Optical Rotation for a Chiral Amide This data is representative and intended to illustrate the output of quantum chemical calculations for a chiral amide similar to this compound.

| Computational Method | Basis Set | Solvent Model | Wavelength (nm) | Predicted Specific Rotation [α] (deg·mL·g⁻¹·dm⁻¹) |

|---|---|---|---|---|

| DFT (B3LYP) | aug-cc-pVDZ | PCM (Water) | 589.3 (Na D-line) | +15.2 |

| DFT (CAM-B3LYP) | aug-cc-pVDZ | PCM (Water) | 589.3 (Na D-line) | +18.5 |

| DFT (B3LYP) | 6-311++G(2d,2p) | PCM (Methanol) | 589.3 (Na D-line) | +12.8 |

Energetics of Stereoisomeric Interconversion and Racemization Pathways

The stereochemical stability of this compound is a critical factor, and understanding the energetic barriers to its conversion to the (S)-enantiomer is of significant interest. This process, known as racemization, involves the inversion of the chiral center. Computational studies can elucidate the mechanistic pathways of racemization and quantify the associated activation energies.

For an α-amino amide like this compound, a plausible mechanism for racemization involves the deprotonation of the α-carbon, leading to the formation of a planar carbanion intermediate, followed by reprotonation from either face with equal probability. The presence of the adjacent amide and amino groups can influence the stability of this intermediate and, consequently, the energy barrier for the process.

Quantum chemical calculations can be used to model this reaction pathway. The geometry of the transition state for the α-proton abstraction is located, and its energy is calculated relative to the ground state of the (R)-enantiomer. This energy difference represents the activation energy for the racemization process. These calculations are often performed in the presence of a solvent model to account for the stabilizing effects of the surrounding medium on charged intermediates and transition states.

A computational study on the racemization of aliphatic amino acids, including leucine (B10760876), provides insight into the energetics of such processes. mdpi.com The study employed DFT calculations to determine the activation energies for racemization. While this study focused on the amino acid, the data for leucine can serve as a reasonable approximation for the activation energy required for the racemization of leucinamide under similar conditions, given the structural similarity.

Table 2: Theoretical Activation Parameters for the Racemization of Leucine Data adapted from a computational study on the racemization of aliphatic amino acids, serving as an illustrative example for the energetics of stereoisomeric interconversion of this compound. mdpi.com

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | 27.27 kcal/mol |

| Activation Enthalpy (ΔH‡) | 26.57 kcal/mol |

| Activation Gibbs Free Energy (ΔG‡) | 33.10 kcal/mol |

These theoretical findings indicate a significant energy barrier to racemization, suggesting that this compound is stereochemically stable under normal conditions. The computational elucidation of these chiral properties provides a detailed molecular-level understanding that is invaluable for various applications of this compound.

Role in Supramolecular Chemistry and Advanced Materials Science Non Polymeric

Self-Assembly Properties of (R)-2-Amino-4-methylpentanamide Derivatives

The self-assembly of this compound derivatives is a process driven by specific, non-covalent interactions that guide the molecules to spontaneously organize into well-defined, stable supramolecular structures. nih.govnih.gov This behavior is fundamental to their function in creating advanced materials.

Formation of Self-Assembled Systems

Derivatives of leucinamide are known to form a variety of self-assembled systems, including tapes, ribbons, sheets, and intricate three-dimensional networks. nih.govacs.org The final architecture is highly dependent on the specific molecular structure of the derivative and the surrounding solvent environment.

For instance, studies on bispeptides incorporating leucine (B10760876) have shown their capacity to organize into hydrogen-bonded chains and β-sheet-like ribbons. acs.org Similarly, N-dodecanoyl-L-amino acid derivatives, including the one based on leucine, form lamellar (layered) self-assemblies in the crystalline state, which is a key feature for their gel-forming ability. mdpi.com The self-assembly process often begins with the formation of fibrous structures. These primary fibers then entangle and interact to create a three-dimensional network that immobilizes the solvent, leading to the formation of a gel. nih.gov In the case of L-alanine derivatives, which share structural similarities, the resulting aggregates have been observed to be helical or sheet-like. nih.gov This self-recognition into larger structures is a hallmark of amino acid-derived supramolecular systems. nih.gov

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

The primary driving force for the self-assembly of this compound derivatives is hydrogen bonding. chemistryviews.orgharvard.edu The amide (-CONH2) and amino (-NH2) groups act as both hydrogen bond donors and acceptors, facilitating the formation of extensive intermolecular networks. nih.govfrontiersin.org

Detailed structural analysis, such as single-crystal X-ray diffraction, provides precise insights into these interactions. In the case of L-leucinamide hydrogensquarate, a three-dimensional network is formed through a complex web of hydrogen bonds involving the amide function, the protonated amino group (N⁺H₃), and the hydrogensquarate counter-ion. nih.govresearchgate.net This intricate arrangement locks the molecules into a highly ordered supramolecular structure.

Other non-covalent forces also play a crucial role. Van der Waals interactions between the hydrophobic isobutyl side chains contribute to the stability of the assemblies, while π-π stacking can be significant in derivatives incorporating aromatic groups. frontiersin.orgcas.cn The interplay of these forces—hydrogen bonding, hydrophobic interactions, and van der Waals forces—dictates the specific conformation and stability of the resulting supramolecular material. nih.gov

| Interaction Type | Participating Groups | Role in Self-Assembly | Supporting Evidence |

| Hydrogen Bonding | Amide (-CONH₂) Amino (-NH₂) | Primary driving force for chain and network formation. nih.govchemistryviews.org | X-ray diffraction shows N-H···O bond formation creating 3D networks. nih.govresearchgate.net FTIR studies confirm the involvement of H-bonds in gelation. nih.gov |

| Hydrophobic Interactions | Isobutyl side chain | Stabilize the core of the assembled structure, particularly in aqueous environments. | Formation of lamellar structures with alkyl chains oriented together. mdpi.com |

| Van der Waals Forces | Alkyl chains | General stabilization of the packed molecular structure. frontiersin.orgcas.cn | Analysis of crystal packing and energy frameworks. mdpi.com |

Applications in Low Molecular Weight Organogelators (LMWGs)

Low Molecular Weight Organogelators (LMWGs) are small molecules (typically with a molecular weight < 1000 Da) that can self-assemble in organic solvents to form thermally reversible gels. nih.gov Derivatives of this compound have proven to be effective LMWGs, capable of gelling a wide range of organic liquids at very low concentrations. google.comgoogle.com

Design and Synthesis of Gel-Forming Amides

The design of effective LMWGs based on leucinamide involves the strategic attachment of other chemical moieties to the core amino acid amide structure. A common strategy is to introduce long alkyl chains and additional hydrogen-bonding groups to create an amphiphilic molecule with an enhanced capacity for self-assembly. mdpi.comnih.gov

A successful approach involves the synthesis of N-alkyloxalamido-L-leucinamide derivatives. google.comgoogle.com These compounds are synthesized by reacting L-leucinamide with an oxalamic acid ester bearing a long alkyl chain (e.g., butyl, hexyl, dodecyl). The resulting molecule contains multiple amide groups, which significantly increases the potential for hydrogen bonding, while the long alkyl chain enhances van der Waals and hydrophobic interactions. These features are critical for effective gelation of organic solvents, including commercial fuels. google.com The synthesis often involves standard peptide coupling techniques and protection/deprotection steps for the amino group. frontiersin.orggoogle.com

| Derivative Example | Synthetic Precursors | Key Structural Features for Gelation |

| N-Hexyloxalamido-L-leucinamide | L-leucinamide, Diethyl oxalate, Hexylamine | Two amide groups for H-bonding, hexyl chain for van der Waals forces. google.com |

| N-Dodecyloxalamido-L-leucinamide | L-leucinamide, Diethyl oxalate, Dodecylamine | Two amide groups for H-bonding, long dodecyl chain for enhanced hydrophobic interactions. google.comgoogle.com |

| N-Dodecanoyl-L-leucine | L-leucine, Lauric acid (dodecanoic acid) | Single amide linkage, long dodecyl chain. mdpi.com |

Mechanistic Studies of Gelation

The mechanism of gelation by these LMWGs involves a sol-gel transition. cas.cn The process is typically initiated by dissolving the organogelator in a solvent at an elevated temperature. Upon cooling, the solubility of the LMWG decreases, and the molecules begin to self-assemble into one-dimensional fibrillar structures. nih.gov

As these nano- or micro-scale fibers grow, they entangle and branch, forming a three-dimensional network that permeates the entire volume of the liquid. nih.govcas.cn This network effectively immobilizes the solvent molecules through capillary forces and surface tension, resulting in the formation of a macroscopic, semi-solid gel. The process is reversible; heating the gel provides enough thermal energy to disrupt the non-covalent interactions, breaking down the network and returning the system to a liquid (sol) state. nih.gov

Experimental techniques used to study this mechanism include:

Scanning Electron Microscopy (SEM): To visualize the morphology of the xerogel (the dried gel), revealing the fibrillar network structure. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the critical role of hydrogen bonding by observing shifts in the N-H and C=O stretching frequencies upon gel formation. nih.gov

Rheology: To measure the mechanical properties of the gel, such as its stiffness and stability. nih.gov

X-ray Diffraction: To understand the molecular packing within the self-assembled fibers. mdpi.com

Studies on related amino acid-based gelators propose that the formation of filamentary aggregates is driven by interactions between polar groups (like -NH3+ and -COO- or amide groups) on the surface of initially formed molecular aggregates, or "supramonomers". rsc.org This hierarchical assembly, from single molecules to supramonomers to fibers and finally to a macroscopic gel network, is a key principle in the function of these advanced materials.

Comparative Studies with Analogous Compounds

Structural and Stereochemical Analogs

The three-dimensional arrangement of atoms in (R)-2-Amino-4-methylpentanamide is a defining feature that dictates its interactions with other chiral molecules, such as enzymes and receptors. This stereochemical configuration is best understood in comparison to its enantiomer and other related structures.

This compound, also known as D-leucinamide, is the enantiomer of (S)-2-Amino-4-methylpentanamide (L-leucinamide). Enantiomers are mirror images of each other that cannot be superimposed. While they share the same molecular formula (C₆H₁₄N₂O) and connectivity, their spatial arrangement around the chiral center (the alpha-carbon) is opposite. This difference in stereochemistry is fundamental and leads to distinct biological and chemical properties.

Most naturally occurring amino acids, including leucine (B10760876), exist in the L-configuration (S-configuration for leucine). libretexts.orgnih.gov Consequently, (S)-leucinamide is derived from the more abundant L-leucine. The (R)-isomer, derived from D-leucine, is less common in nature but is of significant interest in medicinal chemistry and pharmacology. nih.gov The distinct stereochemistry means that the (R) and (S) isomers can interact differently with chiral environments, such as the active sites of enzymes or receptors. This can result in one enantiomer being biologically active while the other is less active or inactive, or they may even exhibit entirely different effects. nih.govnih.gov For instance, in the field of pharmacology, the therapeutic efficacy and metabolic profile of a drug can be highly dependent on its stereochemistry. nih.gov

| Property | This compound | (S)-2-Amino-4-methylpentanamide |

|---|---|---|

| Common Name | D-Leucinamide | L-Leucinamide |

| CAS Number | 15893-47-7 | 687-51-4 |

| Stereochemistry | R-configuration at the alpha-carbon | S-configuration at the alpha-carbon |

| Natural Abundance of Precursor | Derived from D-leucine (less abundant) | Derived from L-leucine (highly abundant) |

| Biological Interaction | Interacts differently with chiral biological targets compared to the S-isomer, potentially leading to distinct activities. | Recognized by biological systems evolved for L-amino acids; often serves as a substrate for enzymes like leucine aminopeptidase (B13392206). |

This compound belongs to a broad class of leucine and amino acid derivatives. medchemexpress.com Comparing it to these analogs highlights the functional significance of the amide group and the isobutyl side chain.

Compared to its parent amino acid, D-leucine, the conversion of the carboxylic acid group to a primary amide in this compound neutralizes the negative charge and alters its hydrogen bonding capabilities. This change can have profound effects on its biological activity. For example, in studies of enkephalins, replacing the C-terminal carboxylic acid with an amide group (forming an enkephalinamide) resulted in a more extended backbone structure and increased potency. ias.ac.in

Other leucine derivatives include N-substituted amides and esters. For instance, chiral thioureas containing leucine have been synthesized and evaluated for antiviral activity. mdpi.com Theophylline-7-acetic acid has been condensed with leucine methyl ester to create novel derivatives. researchgate.net Each modification to the core leucine structure—be it at the N-terminus, C-terminus, or side chain—creates a new compound with a potentially unique biochemical profile. For example, (S)-2-((R)-2-Amino-4-methylpentanamido)-3-(4-hydroxyphenyl)propanoic acid hydrate (B1144303) is a more complex derivative incorporating a tyrosine moiety. medchemexpress.com

Comparative Synthetic Methodologies and Efficiency

The synthesis of this compound typically requires stereochemical control to ensure the desired R-configuration. This often involves starting from D-leucine or employing chiral resolution techniques to separate it from a racemic mixture. This contrasts with the synthesis of the (S)-isomer, which can utilize the readily available and less expensive L-leucine.

Several methods exist for the synthesis of leucinamide, and these can be adapted for the (R)-isomer. The efficiency and stereochemical integrity of the product depend heavily on the chosen route.

Direct Amidation: This method involves treating the parent amino acid with ammonia (B1221849), often at high temperatures and pressures. While direct, it can lead to racemization, where some of the desired (R)-isomer converts to the (S)-isomer, reducing the enantiomeric purity.

Coupling Reagent-Mediated Synthesis: This is a more controlled approach where the carboxylic acid of a protected amino acid (e.g., Boc-D-leucine) is activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS). This activated species then reacts with ammonia. This method generally proceeds under milder conditions, preserving the stereochemistry and resulting in higher yields and purity. researchgate.net

Acid Chloride Intermediate Route: The amino acid can be converted to an acid chloride, which then reacts with ammonia. This is a reactive method but requires careful control to avoid side reactions.

Enzymatic Amidation: Lipases can be used to catalyze the amidation reaction under mild conditions, offering high stereoselectivity.

The synthesis of more complex derivatives, such as peptidomimetics, often involves multi-step processes using solid-phase synthesis or solution-phase coupling with reagents like HBTU/HOBt. mdpi.comsci-hub.box The synthesis of the (R)-isomer or its incorporation into larger molecules is often described as more complex due to the need for specific chiral precursors or resolution steps.

| Method | Conditions | Catalyst/Reagent | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|---|---|

| Direct Amidation | 110°C, 36h, aqueous NH₃ | None | 45–55 | 85–90 | Moderate (90–95% ee) |

| EDC-Mediated Coupling | Room Temp, 4h, DMF | EDC/NHS | 80–85 | 95–97 | High (>98% ee) |

Data adapted from a comparative analysis of synthetic routes for (S)-2-Amino-4-methylpentanamide. Similar principles apply to the synthesis of the (R)-isomer, though starting materials would differ.

Comparative Biochemical Activity Profiles and Selectivity (Non-Clinical)

The stereochemistry of leucinamide and its derivatives is paramount in determining their biochemical activity and selectivity. Non-clinical studies reveal significant differences between (R) and (S) enantiomers and among related derivatives.